

spectroscopic comparison of 6-Fluoro-2,4-dihydroxyquinoline and its analogs

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Compound of Interest

Compound Name: 6-Fluoro-2,4-dihydroxyquinoline

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A Spectroscopic Comparison of **6-Fluoro-2,4-dihydroxyquinoline** and Its Analogs

This guide provides a detailed spectroscopic comparison of **6-Fluoro-2,4-dihydroxyquinoline** and its key analogs, namely the parent compound 2,4-dihydroxyquinoline and the related 6-Fluoro-2-methylquinolin-4-ol. Quinolone derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic antibacterial agents.^[1] The introduction of a fluorine atom into the quinoline ring can significantly enhance biological activity and stability.^{[1][2]} This comparison is intended for researchers, scientists, and drug development professionals to facilitate the characterization and identification of these important molecules.

It is important to note that 2,4-dihydroxyquinoline and its derivatives can exist in several tautomeric forms. In many common solvents, the 4-hydroxy-2(1H)-quinolone tautomer is the predominant form.^[3] The data presented in this guide primarily pertains to this major tautomer.

Chemical Structures of Compared Analogs

The fundamental structures of the compounds discussed are illustrated below. The fluorine substitution at the C6 position is a key modification from the parent compound.

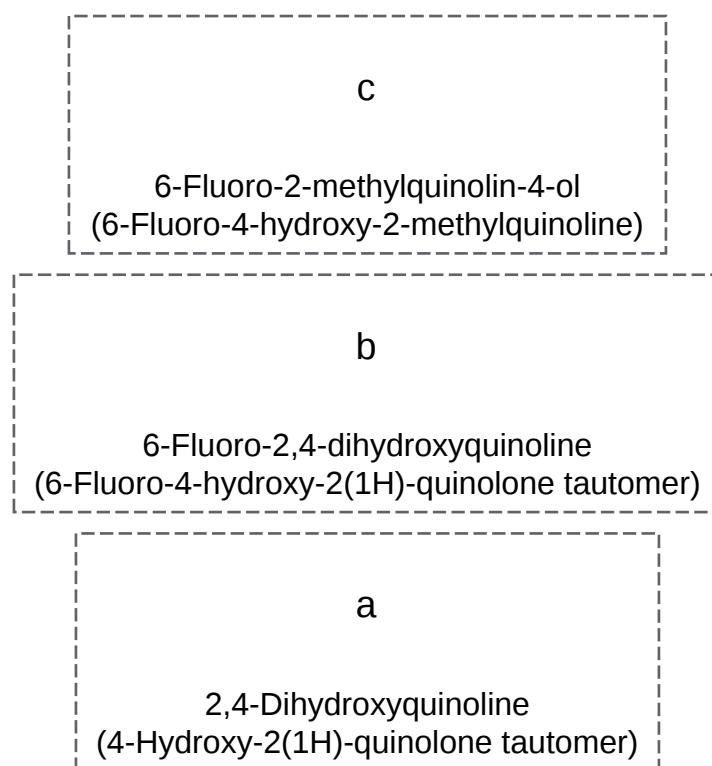


Figure 1. Core Structures of Quinolone Analogs

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Caption: Figure 1. Core Structures of Quinolone Analogs

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-Fluoro-2,4-dihydroxyquinoline** and its analogs. Data for **6-Fluoro-2,4-dihydroxyquinoline** is largely inferred from its analogs due to limited direct availability in the literature.

Table 1: ^1H and ^{13}C NMR Spectral Data (in DMSO-d_6)

Compound	^1H NMR Chemical Shifts (δ , ppm)	^{13}C NMR Chemical Shifts (δ , ppm)
2,4-Dihydroxyquinoline	Aromatic Protons (H-5, H-6, H-7, H-8): Multiplets. OH and NH protons: Broad signals, e.g., ~12.90 ppm.[4]	C-2, C-4, C-9 resonate downfield.[4]
6-Fluoro-2,4-dihydroxyquinoline	Aromatic Protons: 7.00 - 8.00 (expected). OH/NH Protons: >10.0 (expected).	C-OH: ~167 (estimated). Aromatic C-F coupling expected.
6-Fluoro-2-methylquinolin-4-ol	Aromatic Protons: 7.30 - 7.90. Methyl (CH_3): ~2.40 ppm.[5]	Data not readily available.

Table 2: IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm^{-1})	Mass Spectrometry (m/z)
2,4-Dihydroxyquinoline	O-H stretch: 3500-3200 (broad). C=O stretch: ~1660. Aromatic C-H stretch: 3100-3000.[6][7]	Molecular Ion $[\text{M}]^+$: 161.16
6-Fluoro-2,4-dihydroxyquinoline	C-F stretch: 1250-1000 (expected). O-H, C=O, Aromatic C-H similar to parent.	Molecular Ion $[\text{M}]^+$: 179.15
6-Fluoro-2-methylquinolin-4-ol	Data not readily available.	Molecular Ion $[\text{M}]^+$: 177.18.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

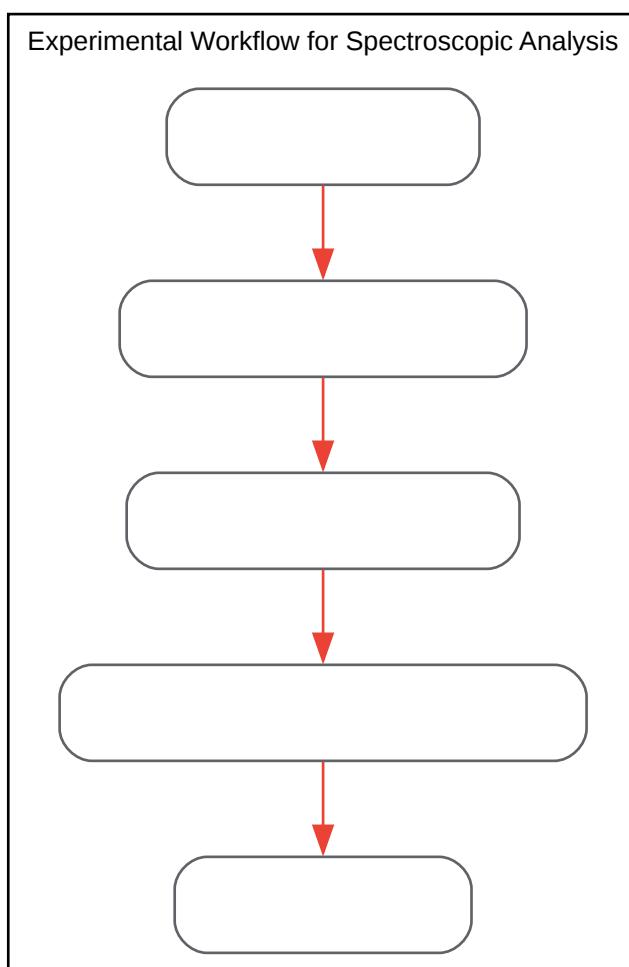
NMR spectroscopy is essential for elucidating the detailed molecular structure.

- Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound for ^1H NMR or 20-50 mg for ^{13}C NMR.
[\[3\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
[\[3\]](#)
- Ensure complete dissolution, using gentle warming or vortexing if necessary.
[\[3\]](#)

- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
[\[3\]](#)
- ^1H NMR Acquisition Parameters (400 MHz Example):
 - Pulse Program: Standard single-pulse experiment.
[\[3\]](#)
 - Spectral Width: 12-16 ppm, centered around 7 ppm.
[\[3\]](#)
 - Acquisition Time: 2-4 seconds.
[\[3\]](#)
 - Relaxation Delay: 1-5 seconds.
[\[3\]](#)
 - Number of Scans: 8-16.
[\[3\]](#)
- ^{13}C NMR Acquisition Parameters (100 MHz Example):
 - Pulse Program: Standard proton-decoupled pulse experiment.
[\[3\]](#)
 - Spectral Width: 200-240 ppm, centered around 110 ppm.
[\[3\]](#)
 - Acquisition Time: 1-2 seconds.
[\[3\]](#)
 - Number of Scans: 1024 or more, depending on concentration.
[\[3\]](#)
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and apply baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]



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Caption: Figure 2. General Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation:

- For solid samples, the KBr pellet technique is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
- Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[7]
- Data Acquisition:
 - Record the spectrum typically in the range of 4000–400 cm^{-1} .[8]
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first.
 - Place the sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically subtract the background.
- Data Analysis:
 - Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-F).[7]
 - Compare the peak positions and intensities to known values for quinolone derivatives.[6] [9]

UV-Vis Spectroscopy

This technique provides information about the electronic transitions within the molecule.

- Sample Preparation:
 - Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, water).
 - The concentration should be low enough to ensure the absorbance is within the linear range of the instrument (typically < 1.0).
- Data Acquisition:

- Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.
- Scan a wavelength range, for example, from 200 to 400 nm.[8][10]
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - The position of λ_{max} can be influenced by the solvent and the substitution pattern on the quinolone ring.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

- Sample Introduction:
 - The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC), or via direct infusion.
- Ionization:
 - The sample molecules are ionized using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
- Mass Analysis:
 - The ions are separated based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Analysis:
 - Identify the molecular ion peak $[M]^+$ to confirm the molecular weight.
 - Analyze the fragmentation pattern, which can provide valuable structural information. Fragmentation of fluoroquinolones often involves the loss of peripheral groups.[1][11]

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

[5]

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